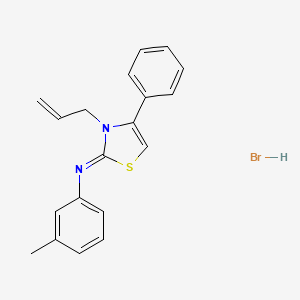
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'AMPTB' and is known to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Analgesic Properties
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide has been studied for its potential analgesic properties. Research demonstrated that altering certain molecular structures within this compound can impact its analgesic activity. Specifically, the replacement of an ethyl radical by an allyl group in the thiazole ring was found to decrease analgesic activity, although it still exhibited a moderate effect compared to reference drugs like ketorolac (Demchenko et al., 2018).
Antimicrobial Activities
Another significant application of this compound is in the realm of antimicrobial activities. A related thiazole compound, synthesized by treating 1-phenyl-2-thiocyanatoethanone with malononitrile, showed significant antimicrobial activities. This study highlighted the importance of hydrophobicity in the compounds' effectiveness against microbes (Al-Mousawi, Moustafa, & Al-Saleh, 2016).
Synthesis and Catalytic Properties
The compound has also been researched for its role in the synthesis and catalytic properties of various chemical reactions. For example, related ruthenium(II)−N-heterocyclic carbene complexes, which include similar thiazole structures, have been used to catalyze the hydrogenation of olefins, aldehydes, and ketones in aqueous solutions under mild conditions (Csabai & Joó, 2004).
Structural and Spectroscopic Properties
The structural and spectroscopic properties of similar thiazole compounds have been extensively studied. These studies include crystal structure analysis, X-ray diffraction, and NMR spectroscopy, which provide insights into the molecular arrangement and stability of these compounds (Chen, Ding, Zhang, & Liu, 2011).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S.BrH/c1-3-12-21-18(16-9-5-4-6-10-16)14-22-19(21)20-17-11-7-8-15(2)13-17;/h3-11,13-14H,1,12H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCZYRQERKATH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

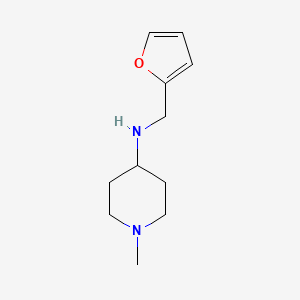
![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)
![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)
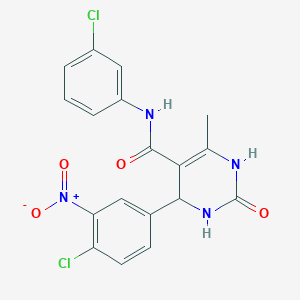
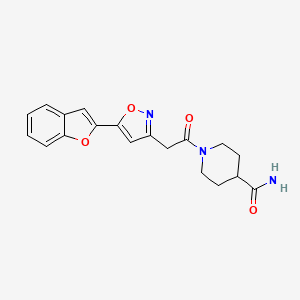
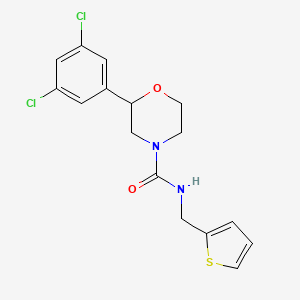
![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)
![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)